

Ganoderic Acid N: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderic acid N*

Cat. No.: *B2562285*

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of **Ganoderic acid N**, a bioactive triterpenoid found in *Ganoderma lucidum*, for researchers, scientists, and drug development professionals. This document details its chemical properties, available experimental methodologies, and known biological activities, offering a foundational resource for further scientific investigation.

Core Chemical and Physical Data

Ganoderic acid N is a member of the highly oxygenated lanostane-type triterpenoids, a class of compounds that contribute to the medicinal properties of the *Ganoderma* species. The precise chemical identity of **Ganoderic acid N** is essential for accurate research and development.

Property	Value	Source
CAS Number	294674-12-7	Biosynth
Molecular Formula	C ₃₀ H ₄₄ O ₈	Biosynth
Molecular Weight	532.67 g/mol	Biosynth
Alternative Molecular Formula	C ₃₀ H ₄₂ O ₈	FooDB
Alternative Average Molecular Weight	530.6497 g/mol	FooDB

Note: A discrepancy in the molecular formula and weight has been noted between different databases. The information from a chemical supplier is prioritized for likely accuracy in commercially available standards.

Experimental Protocols: Isolation and Analysis

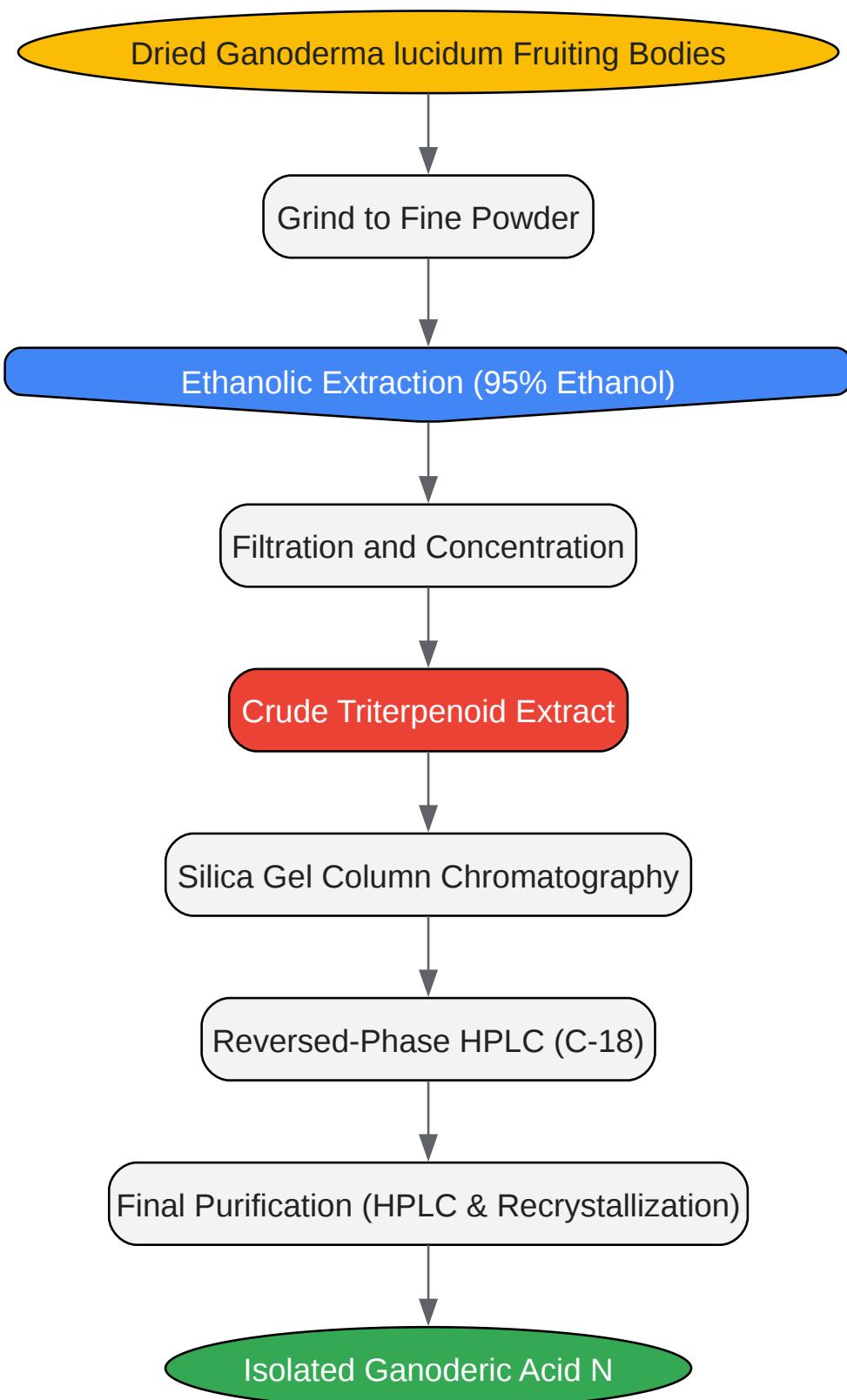
While specific, detailed experimental protocols for the isolation and purification of **Ganoderic acid N** are not extensively documented in publicly available literature, the general methodologies applied to other ganoderic acids from *Ganoderma lucidum* provide a robust framework for its extraction and characterization.

General Extraction and Isolation of Ganoderic Acids

The initial step involves the extraction of total triterpenoids from the dried and powdered fruiting bodies of *Ganoderma lucidum*.

Experimental Protocol: Ethanolic Extraction of Total Triterpenoids

- Preparation of *Ganoderma lucidum*: Dried fruiting bodies are ground into a fine powder to maximize the surface area for efficient extraction.
- Solvent Extraction: The powdered mushroom is macerated with 95% ethanol, a common solvent for triterpenoid extraction.
- Filtration and Concentration: The ethanolic extract is filtered to remove solid residues. The combined filtrates are then concentrated under reduced pressure, typically using a rotary


evaporator, to yield a crude extract enriched with triterpenoids.

Following extraction, chromatographic techniques are employed for the purification of individual ganoderic acids.

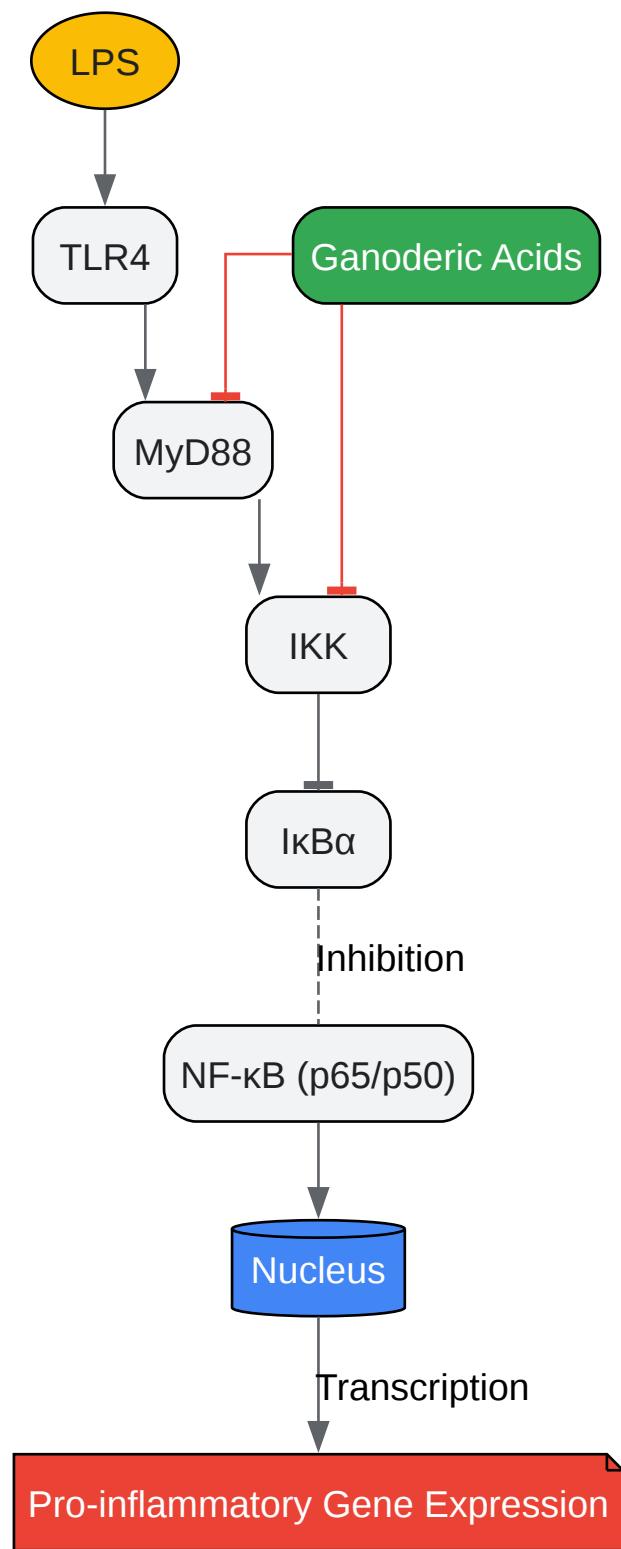
Experimental Protocol: Chromatographic Purification

- **Silica Gel Chromatography:** The crude extract is subjected to column chromatography on silica gel.
- **Elution:** A gradient elution system, for example, a chloroform/acetone gradient, is used to separate fractions based on polarity.
- **Reversed-Phase HPLC:** Further purification is achieved using a reversed-phase C-18 column with a suitable mobile phase, such as a water/methanol gradient.
- **Final Purification:** The final purification of the target ganoderic acid is often accomplished through further high-performance liquid chromatography (HPLC) separation and re-crystallization.

The structures of the isolated compounds are then elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Figure 1: General workflow for the extraction and isolation of Ganoderic acids.


Biological Activities and Signaling Pathways

While specific research on the biological activities and signaling pathways of **Ganoderic acid N** is limited, the broader class of ganoderic acids has been extensively studied, revealing significant therapeutic potential. It is plausible that **Ganoderic acid N** shares some of these properties.

Ganoderic acids are known to exhibit a range of biological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities. These effects are mediated through the modulation of various intracellular signaling pathways.

Anti-Inflammatory Activity

Ganoderic acids have been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways. In lipopolysaccharide (LPS)-stimulated macrophages, these triterpenoids can block the phosphorylation of IKK and IκB α , which prevents the nuclear translocation of the NF-κB p65 subunit. This, in turn, leads to a reduction in the expression of pro-inflammatory genes.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Ganoderic acids.

Anticancer Activity

The anticancer effects of ganoderic acids are often attributed to the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. Certain ganoderic acids can upregulate pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in cell death.

Future Directions

While the chemical properties of **Ganoderic acid N** are being established, there is a clear need for further research to elucidate its specific biological activities and mechanisms of action.

Future studies should focus on:

- Isolation and Structural Confirmation: Definitive isolation and comprehensive spectroscopic analysis to resolve the discrepancies in its reported molecular formula and weight.
- Biological Screening: In-depth investigation of its anti-inflammatory, anticancer, and other potential therapeutic effects using established *in vitro* and *in vivo* models.
- Mechanistic Studies: Elucidation of the specific signaling pathways modulated by **Ganoderic acid N** to understand its molecular targets.

This technical guide serves as a foundational resource to encourage and support these future research endeavors into the therapeutic potential of **Ganoderic acid N**.

- To cite this document: BenchChem. [Ganoderic Acid N: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2562285#ganoderic-acid-n-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com